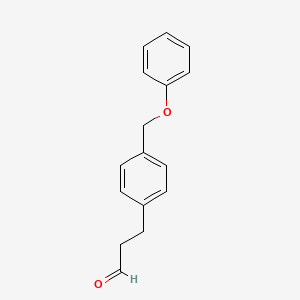
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone is a chemical compound belonging to the quinoxalinone family This compound is characterized by the presence of a fluorine atom at the 8th position, a hydroxymethyl group at the 7th position, and a methoxy group at the 3rd position on the quinoxalinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-fluoroaniline with glyoxal in the presence of a suitable catalyst to form the quinoxaline ring. Subsequent functionalization steps introduce the hydroxymethyl and methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoxalinone ring can be reduced to form dihydroquinoxalinone derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of dihydroquinoxalinone derivatives.
Substitution: Formation of substituted quinoxalinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized quinoxalinone derivatives.
Mecanismo De Acción
The mechanism of action of 8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl and methoxy groups may also contribute to the compound’s overall bioactivity by influencing its solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
- 8-Fluoro-7-(hydroxymethyl)-3-methylquinoxalin-2(1H)-one
- 3-Ethyl-8-fluoro-7-(hydroxymethyl)-4-thioxo-3,4-dihydroquinazolin-2(1H)-one
Uniqueness
8-Fluoro-7-(hydroxymethyl)-3-methoxy-2(1H)-quinoxalinone is unique due to the specific combination of functional groups on the quinoxalinone ring. The presence of the fluorine atom at the 8th position and the methoxy group at the 3rd position distinguishes it from other similar compounds, potentially leading to unique biological activities and applications.
Propiedades
Fórmula molecular |
C10H9FN2O3 |
|---|---|
Peso molecular |
224.19 g/mol |
Nombre IUPAC |
8-fluoro-7-(hydroxymethyl)-3-methoxy-1H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9FN2O3/c1-16-10-9(15)13-8-6(12-10)3-2-5(4-14)7(8)11/h2-3,14H,4H2,1H3,(H,13,15) |
Clave InChI |
VHWCTNZXXQXSKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=C(C(=C(C=C2)CO)F)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Methoxycarbonylpyrrolo[1,2-b]pyridazin-3-yl)boronic acid](/img/structure/B13938882.png)


![(2-Amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13938905.png)
![3-Acetyl-5-chloro-N-[4-(2-hydroxyethyl)phenyl]-thiophene-2-sulfonamide](/img/structure/B13938913.png)



![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile](/img/structure/B13938944.png)


![Tert-butyl 4-[(tert-butylamino)methyl]-4-hydroxy-piperidine-1-carboxylate](/img/structure/B13938961.png)

![6-Ethyl-2,6-diazaspiro[3.4]octane](/img/structure/B13938973.png)
